1-(Benzofuran-7-yl)-3-methylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-(1-benzofuran-7-yl)-3-methylpiperazine |
InChI |
InChI=1S/C13H16N2O/c1-10-9-15(7-6-14-10)12-4-2-3-11-5-8-16-13(11)12/h2-5,8,10,14H,6-7,9H2,1H3 |
InChI Key |
RSZBUIKPGYWRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC3=C2OC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzofuran 7 Yl 3 Methylpiperazine and Analogues
Established Synthetic Routes to Benzofuran (B130515) Scaffolds
The benzofuran nucleus is a prevalent feature in numerous natural products and pharmacologically active compounds, leading to the development of a multitude of synthetic approaches. nih.govresearchgate.net These methods range from classical name reactions to modern transition-metal-catalyzed processes.
The synthesis of the benzofuran ring system has evolved significantly since its first reported synthesis by Perkin in 1870. nih.govjocpr.com Classical methods, though foundational, have often been supplemented by more efficient and versatile contemporary strategies.
Classical approaches often involve intramolecular cyclizations of substituted phenols. The Perkin rearrangement, for instance, involves the reaction of a coumarin (B35378) derivative to form the benzofuran ring. jocpr.com Other historical methods include intramolecular condensations of Wittig reagents and cyclizations of ketoesters. jocpr.com
Contemporary synthesis has seen the rise of transition-metal catalysis, offering high efficiency and broad substrate scope. numberanalytics.com Palladium- and copper-based catalysts are widely used, particularly in Sonogashira coupling reactions between o-halophenols or iodophenols and terminal alkynes, followed by intramolecular cyclization. nih.govjocpr.comacs.org Nickel and ruthenium catalysts have also been employed for the construction of the benzofuran core through various cyclization and annulation reactions. nih.govorganic-chemistry.org Furthermore, acid-catalyzed cyclizations and oxidative cyclization of precursors like o-allylphenols represent important modern alternatives. nih.govmdpi.com
Below is a table summarizing some of the modern catalytic approaches to benzofuran synthesis.
| Catalyst System | Reaction Type | Starting Materials | Key Features |
| Palladium/Copper | Sonogashira Coupling / Cyclization | o-Iodophenols and terminal alkynes | Utilizes a co-catalyst system for efficient coupling and subsequent ring formation. acs.org |
| Nickel | Intramolecular Nucleophilic Addition | Aryl halides and aryl ketones | Provides activation energy for nucleophilic addition to form the furan (B31954) ring. nih.govorganic-chemistry.org |
| Ruthenium | C-H Alkenylation / Annulation | m-Hydroxybenzoic acids and alkynes | Proceeds via C-H activation followed by oxygen-induced aerobic oxidation. nih.govorganic-chemistry.org |
| Gold | Cycloisomerization | 2-(Iodoethynyl)aryl esters | Catalyzes a cycloisomerization involving an iodine shift to form functionalized benzofurans. organic-chemistry.org |
| Iron | Intramolecular Cyclization | Electron-rich-aryl ketones | Mediates direct oxidative aromatic C-O bond formation. mdpi.com |
The Rap-Stoermer reaction is a classic and still highly relevant method for synthesizing 2-acyl or 2-aroylbenzofurans. researchgate.net This reaction involves the base-mediated condensation of a salicylaldehyde (B1680747) or an o-hydroxyacetophenone with an α-haloketone. researchgate.netresearchgate.net The process is a cascade of nucleophilic substitution, nucleophilic addition, and subsequent dehydration to form the furan ring in a single step. researchgate.net
Recent advancements have optimized this reaction, employing various catalysts and conditions. For example, triethylamine (B128534) has been used as a basic catalyst in solvent-free conditions, leading to remarkable yields. nih.govresearchgate.net Other modifications include the use of potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) or phase-transfer catalysts to facilitate the reaction, often under microwave irradiation to reduce reaction times. researchgate.net
| Reaction | Description | Reactants | Conditions |
| Rap-Stoermer Condensation | A base-mediated cascade reaction to form 2-substituted benzofurans. researchgate.netresearchgate.net | Substituted salicylaldehydes and α-haloketones. researchgate.net | Base (e.g., Triethylamine, K2CO3), often solvent-free or with a phase-transfer catalyst. nih.govresearchgate.net |
Strategies for Incorporating Piperazine (B1678402) Moieties
The piperazine ring is a "privileged scaffold" in medicinal chemistry, and its incorporation into molecular structures is a key step in the synthesis of many pharmaceutical agents. nih.govresearchgate.net The two nitrogen atoms of the piperazine ring provide a versatile platform for functionalization. researchgate.net
The most common methods for attaching a piperazine ring to another molecular fragment are N-alkylation and N-acylation. mdpi.com
N-Alkylation can be achieved through several routes. The most direct is a nucleophilic substitution reaction where a piperazine acts as the nucleophile, attacking an alkyl halide (e.g., alkyl bromide or chloride). mdpi.comnih.gov To achieve mono-alkylation and avoid the formation of disubstituted or quaternary ammonium (B1175870) salt byproducts, an excess of piperazine can be used, or more commonly, one of the nitrogen atoms is protected with a group like tert-butoxycarbonyl (Boc). researchgate.net Reductive amination, the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. nih.govresearchgate.net
N-Acylation involves the reaction of a piperazine with an acylating agent, typically an acyl chloride or anhydride, to form an amide bond. nih.gov This reaction is generally straightforward and is used to connect piperazine moieties to carbonyl-containing structures.
| Method | Reaction Type | Reagents | Key Features |
| N-Alkylation | Nucleophilic Substitution | Piperazine and an alkyl halide. mdpi.comresearchgate.net | Can be controlled for mono-substitution using protecting groups like Boc. researchgate.net |
| Reductive Amination | Piperazine, an aldehyde/ketone, and a reducing agent (e.g., NaBH(OAc)3). nih.govresearchgate.net | Avoids the formation of quaternary ammonium salts. | |
| N-Acylation | Nucleophilic Acyl Substitution | Piperazine and an acyl chloride or anhydride. nih.gov | Forms a stable amide linkage. |
The creation of hybrid molecules containing both benzofuran and piperazine scaffolds is a documented strategy in medicinal chemistry to develop novel compounds. researchgate.netnih.govnih.gov The synthetic approach typically involves preparing a benzofuran derivative with a reactive handle that can undergo a substitution reaction with a piperazine.
One common method involves the synthesis of a 3-(bromomethyl)benzofuran (B3032707) derivative, which can then readily react with an N-substituted piperazine via an SN2 reaction to afford the hybrid structure. nih.gov Another reported strategy is the ipso-substitution of a fluorine atom on the benzofuran ring with a piperazine, particularly when the fluorine is activated by a nearby electron-withdrawing group. researchgate.net These hybrid structures are often designed to combine the pharmacological properties of both scaffolds. researchgate.net Recently, the design and synthesis of novel hybrid compounds between benzofuran and N-aryl piperazine have been explored for their potential biological activities. nih.govrsc.org
Synthesis of 1-(Benzofuran-7-yl)-3-methylpiperazine and Related Isomers
While a specific, documented synthesis for this compound is not readily found in the surveyed literature, a plausible synthetic route can be constructed based on the established chemical principles outlined above. The key challenge is the formation of the C-N bond between the C7 position of the benzofuran ring and a nitrogen atom of 3-methylpiperazine.
A logical retrosynthetic analysis suggests disconnecting this C-N bond. This leads to a strategy involving the coupling of a 7-functionalized benzofuran precursor with 3-methylpiperazine.
A proposed synthetic pathway would be:
Synthesis of a 7-functionalized benzofuran: A suitable starting material would be a 7-halobenzofuran (e.g., 7-bromo- or 7-fluorobenzofuran) or 7-hydroxybenzofuran. The synthesis of substituted benzofuranones provides a potential entry to these precursors. oregonstate.edu For instance, a properly substituted pyrone and nitroalkene could be reacted to form a benzofuranone, which is then converted to the desired 7-substituted benzofuran.
Coupling with 3-methylpiperazine: With the 7-halobenzofuran in hand, a nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction can be performed.
If using a highly activated 7-fluorobenzofuran, a direct SNAr reaction with 3-methylpiperazine might be feasible.
A more general and robust approach would be a Palladium-catalyzed Buchwald-Hartwig amination, coupling 7-bromobenzofuran (B40398) with 3-methylpiperazine. This reaction is widely used for the formation of aryl-amine bonds.
Use of Isomers: The target molecule contains a chiral center at the 3-position of the piperazine ring. The synthesis can be rendered stereospecific by using enantiomerically pure (R)-3-methylpiperazine or (S)-3-methylpiperazine as the starting material. These chiral building blocks are commercially available. To avoid di-arylation on the piperazine, the 3-methylpiperazine could be mono-protected (e.g., with a Boc group on N4) before the coupling reaction, followed by deprotection.
This proposed route leverages standard, high-yielding reactions common in modern organic synthesis to construct the target molecule and its specific isomers.
Considerations for Regioselective Synthesis
To overcome these challenges, modern synthetic methods have been developed to achieve high regioselectivity. One such strategy involves a Diels-Alder reaction between 3-hydroxy-2-pyrones and nitroalkenes, which allows for the controlled synthesis of highly substituted phenols with excellent regioselectivity. oregonstate.edu These phenols can then be further elaborated to form the benzofuran ring. Another approach utilizes a one-pot reaction between phenols and α-haloketones, which has been shown to produce benzofurans with defined substitution patterns. mdpi.com For the specific synthesis of 7-substituted benzofurans, such as the precursor for this compound, careful selection of starting materials and reaction conditions is paramount to direct the cyclization to the desired position. oregonstate.edumdpi.com
Synthetic Exploration of Structurally Related Benzofuran-Piperazine Analogues
The versatility of the benzofuran-piperazine scaffold has led to the synthesis of a wide array of analogues through various synthetic modifications. researchgate.net These explorations aim to investigate the structure-activity relationships of these compounds.
N-Alkyl Piperazine Benzofuran Derivatives
The synthesis of N-alkyl piperazine benzofuran derivatives often begins with the preparation of a key benzofuran-piperazine intermediate. nih.gov This intermediate can be synthesized by reacting a suitable benzofuran precursor, such as 1-(5-bromo-benzofuran-2-yl)ethanone, with piperazine. researchgate.net The subsequent N-alkylation of the piperazine ring can be achieved by reacting the intermediate with various alkyl halides. nih.govmdpi.com For instance, the reaction of a benzofuran–piperazine intermediate with compounds like α-bromoacetophenone, benzyl (B1604629) bromide, or other alkyl bromides yields the corresponding N-alkylated derivatives. mdpi.com Another method involves a nucleophilic substitution reaction between a 3-(bromomethyl)benzofuran derivative and an N-substituted piperazine in the presence of a base like potassium carbonate. nih.gov
A variety of N-alkyl piperazine benzofuran derivatives have been synthesized and characterized using spectroscopic techniques such as FT-IR, 1H NMR, and mass spectrometry. researchgate.netresearchgate.net
| Compound Name | Synthetic Method | Precursors |
| N-Alkyl Piperazine Benzofuran Derivatives | N-alkylation of a benzofuran-piperazine intermediate | Benzofuran-piperazine intermediate, Alkyl halides (e.g., α-bromoacetophenone, benzyl bromide) |
| 1-(5-(4-methylpiperazin-1-yl)-1-benzofuran-2-yl)ethanone | Reaction of 1-(5-bromo-benzofuran-2-yl)ethanone with N-methyl piperazine | 1-(5-bromo-benzofuran-2-yl)ethanone, N-methyl piperazine |
| N-phenylpiperazinyl substituted benzofuranyl ester | SN2 reaction of a 3-(bromomethyl)benzofuran derivative with N-phenylpiperazine | 3-(bromomethyl)benzofuran derivative, N-phenylpiperazine |
Benzofuran-Chalcone-Piperazine Hybrids
The synthesis of benzofuran-chalcone-piperazine hybrids involves combining the structural features of benzofurans, chalcones, and piperazines. nih.gov A common synthetic route starts with the preparation of a benzofuran-chalcone intermediate. This can be achieved through an aldol (B89426) condensation reaction between a substituted benzofuran-2-carbaldehyde and an appropriate acetophenone. nih.gov The resulting chalcone (B49325) can then be coupled with a piperazine derivative.
Alternatively, a benzofuran derivative containing a piperazine moiety can be reacted with a substituted aldehyde to form the chalcone linkage. For example, 5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives have been synthesized. researchgate.net The synthesis of novel hybrid compounds between chalcone and piperazine has also been explored, with some derivatives showing notable biological activity. rsc.org
| Compound Name | Synthetic Method | Precursors |
| Benzofuran-Chalcone-Piperazine Hybrids | Aldol condensation followed by coupling with piperazine | Substituted benzofuran-2-carbaldehyde, Acetophenone, Piperazine derivative |
| 5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives | Aldol condensation | Benzofuran derivative with piperazine moiety, Substituted aldehyde |
Benzofuran-Acetamide Scaffold Syntheses
The synthesis of benzofuran-acetamide scaffolds often involves a multi-step process. A common approach is to first synthesize a 3-aminobenzofuran derivative. This can be achieved through various methods, such as the reduction of a corresponding nitrobenzofuran. The resulting amino group can then be acylated with a chloroacetyl chloride to introduce the acetamide (B32628) linker. Finally, the terminal chloride of the acetamide group can be displaced by a substituted piperazine to yield the desired benzofuran-piperazine-acetamide hybrid. nih.gov
For example, a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives have been synthesized in good yields. nih.gov Another study describes the synthesis of N-(2-methoxy-3-dibenzofuranyl)-2-(4-substituted piperazin-1-yl)acetamide derivatives by treating N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide with various substituted piperazines. gazi.edu.trfigshare.com
| Compound Name | Synthetic Method | Precursors |
| N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives | Acylation and nucleophilic substitution | 3-aminobenzofuran derivative, Chloroacetyl chloride, Substituted piperazine |
| N-(2-methoxy-3-dibenzofuranyl)-2-(4-substituted piperazin-1-yl)acetamide derivatives | Nucleophilic substitution | N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide, Substituted piperazines |
Hybridizations with Diverse Pharmacophores
The benzofuran-piperazine scaffold can be further diversified by hybridization with other pharmacophores to create novel molecules with potentially enhanced biological activities. This strategy, known as molecular hybridization, involves combining two or more pharmacophoric units into a single molecule. nih.gov
Several studies have reported the synthesis of such hybrids. For instance, benzofuran-piperazine moieties have been linked to different aromatic semicarbazide (B1199961), thiosemicarbazide (B42300), or acylhydrazone tails. nih.gov Another example involves the hybridization of benzofuran with other nitrogen-containing heterocycles like imidazole (B134444) and tetrazole, connected by varying lengths of alkyl chains. nih.gov The synthesis of these hybrids typically involves nucleophilic substitution reactions. nih.gov Furthermore, benzhydrylpiperazine has been coupled with nitrobenzenesulfonamide to create novel hybrids. acs.org
| Hybrid Scaffold | Synthetic Strategy | Linked Pharmacophores |
| Benzofuran-Piperazine-Semicarbazide/Thiosemicarbazide | Coupling reactions | Aromatic semicarbazides, thiosemicarbazides, acylhydrazones |
| Benzofuran-Piperazine-Imidazole/Tetrazole | Nucleophilic substitution | Imidazole, Tetrazole |
| Benzhydrylpiperazine-Nitrobenzenesulfonamide | Coupling reactions | Nitrobenzenesulfonamide |
Structure Activity Relationship Sar Studies of 1 Benzofuran 7 Yl 3 Methylpiperazine and Analogues
Fundamental SAR Principles for Benzofuran (B130515) Core
The benzofuran nucleus is a versatile scaffold whose biological activity is highly sensitive to the type and position of its substituents. researchgate.netnih.gov
The position of substituents on the benzofuran ring is a critical determinant of biological activity. mdpi.com Early SAR studies identified that substitutions at the C-2 position, often with ester or other heterocyclic rings, were crucial for cytotoxic activity. mdpi.comnih.gov This is because such modifications can significantly influence the compound's selectivity towards cancer cells. nih.gov
The introduction of halogen atoms (e.g., bromine, chlorine, fluorine) to the benzofuran system has been shown to consistently enhance anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions that can improve binding affinity to biological targets. nih.gov The position of the halogen is paramount; for instance, a bromine atom attached to the methyl group at the C-3 position of a benzofuran ring yielded a compound with remarkable cytotoxicity against leukemia cells (HL60 IC₅₀ = 0.1 μM), while showing no toxicity to normal cells. nih.gov
| Compound | Substitution Pattern | Cell Line | Activity (IC₅₀ in µM) |
|---|---|---|---|
| Derivative 1 | Bromine on methyl group at C-3 position | HL60 (Leukemia) | 0.1 |
| Derivative 1 | Bromine on methyl group at C-3 position | K562 (Leukemia) | 5 |
| Derivative 3 | Para-halogen on N-phenyl ring | MCF-7 (Breast) | 0.7 |
| Derivative 3 | Para-halogen on N-phenyl ring | Panc-1 (Pancreatic) | 1.3 |
Hybridizing the benzofuran-piperazine scaffold with other heterocyclic moieties is a common strategy to enhance or modulate biological activity. researchgate.netnih.gov Linking different aromatic semicarbazide (B1199961), thiosemicarbazide (B42300), or acylhydrazone tails to the core structure has been used to design potent inhibitors of enzymes like Cyclin-Dependent Kinase 2 (CDK2). nih.govtandfonline.com
The nature of this appended heterocycle significantly influences potency. For example, in a series of CDK2 inhibitors, a thiosemicarbazide derivative with a 4-chlorophenyl tail (Compound 9h) showed potent enzymatic inhibition with an IC₅₀ of 40.91 nM. nih.govtandfonline.com Changing the linker and tail to other heterocycles resulted in varied activities. A semicarbazide derivative with a 4-fluorophenyl tail (Compound 11d) and an acylhydrazone with a p-methoxyphenyl group (Compound 13c) also demonstrated potent inhibition. nih.govtandfonline.com These findings underscore that the appended heterocyclic system plays a crucial role in anchoring the inhibitor to its target, and its electronic and steric properties must be optimized for maximal activity.
| Compound | Heterocyclic Tail | CDK2 Inhibition (IC₅₀ in nM) |
|---|---|---|
| 9h | 4-Chlorophenyl thiosemicarbazide | 40.91 |
| 11d | 4-Fluorophenyl semicarbazide | 41.70 |
| 11e | 4-Chlorophenyl semicarbazide | 46.88 |
| 13c | p-Methoxyphenyl acylhydrazone | 52.63 |
| Staurosporine (Reference) | - | 56.76 |
SAR of the Piperazine (B1678402) Moiety and its Modifications
The piperazine ring acts as a versatile linker and a key pharmacophoric element. Its basic nitrogen atoms can be functionalized to fine-tune the molecule's properties. researchgate.net
The substituent on the piperazine nitrogen atom that is not attached to the benzofuran ring has a profound impact on pharmacological activity. mdpi.comnih.gov Studies involving the synthesis of various N-aryl and N-alkyl piperazine derivatives have shown that this position is critical for both anti-inflammatory and anticancer effects. mdpi.comnih.gov
For instance, in one study, a series of benzofuran-piperazine hybrids were synthesized with different groups on the piperazine nitrogen. mdpi.comnih.gov A derivative featuring a keto-substituent (Compound 16) was identified as a highly potent agent, exhibiting strong anti-inflammatory activity (inhibition of nitric oxide generation with an IC₅₀ of 5.28 μM) and potent, selective anticancer activity against lung (A549, IC₅₀ = 0.12 μM) and gastric (SGC7901, IC₅₀ = 2.75 μM) cancer cell lines. mdpi.comnih.govnih.gov In contrast, derivatives with other substituents like benzyl (B1604629) or simple alkyl groups showed different activity profiles, indicating that the electronic and steric nature of the N-substituent is a key determinant of potency and selectivity. mdpi.com The presence of electron-donating groups (e.g., CH₃, OCH₃) on an N-phenyl ring was found to be favorable for anticancer activity, whereas electron-withdrawing groups (e.g., CN, CF₃) diminished it. nih.gov
| Compound | N-Piperazine Substituent | Cell Line | Activity (IC₅₀ in µM) |
|---|---|---|---|
| 16 | Keto-containing group | A549 (Lung) | 0.12 |
| 16 | Keto-containing group | SGC7901 (Gastric) | 2.75 |
| 16 | Keto-containing group | Hela (Cervical) | >40 |
| Cisplatin (Reference) | - | A549 (Lung) | 10.31 |
Stereochemistry plays a pivotal role in the interaction between a drug and its biological target. nih.govnih.gov For chiral molecules like 1-(Benzofuran-7-yl)-3-methylpiperazine, the three-dimensional arrangement of the atoms is critical. The presence of a methyl group at the C-3 position of the piperazine ring introduces a chiral center, resulting in two enantiomers: (R)-3-methylpiperazine and (S)-3-methylpiperazine.
While direct comparative studies on the enantiomers of this specific compound are not widely reported, the principles of stereochemistry in drug design strongly suggest that they would exhibit different biological activities. nih.gov The spatial orientation of the methyl group can influence how the molecule fits into a binding pocket of a target protein or enzyme. One enantiomer may bind with high affinity, leading to the desired therapeutic effect, while the other may bind weakly, be inactive, or even interact with off-targets, causing side effects. nih.govnih.gov
In related compound series, the introduction of a methyl group to the piperazine ring has been shown to alter activity. For instance, a compound with a methylpiperazine moiety was found to be less potent as an LSD1 inhibitor compared to its unsubstituted piperazine analogue, suggesting that the steric bulk of the methyl group could be detrimental to binding in that specific case. nih.gov Conversely, studies on prazosin-related alpha-adrenoreceptor blockers showed that cis/trans stereoisomers of dialkylpiperazines had markedly different potencies, confirming that the receptor surface has a well-defined space for substituents. researchgate.net Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would possess distinct pharmacological profiles, and the separation and individual testing of these isomers would be a critical step in drug development.
SAR in Specific Biological Activity Classes
The structural modifications of benzofuran-piperazine analogues have been extensively explored for various therapeutic targets, most notably in anticancer and anti-inflammatory research.
Anticancer Activity: The SAR for anticancer activity is well-defined for this class. Key findings indicate that:
Halogenation of the benzofuran ring or associated phenyl groups generally increases cytotoxic potency. nih.gov Para-substitution on an N-phenyl ring is often optimal. nih.gov
The C-2 position of the benzofuran is a crucial point for substitution to enhance activity. nih.gov
On the piperazine moiety, N-aryl groups are common, with their electronic properties modulating activity. Electron-donating groups on the phenyl ring tend to improve potency. nih.gov
Hybridization with other heterocyclic systems like triazoles or quinazolinones can produce highly potent compounds, demonstrating the value of this strategy in targeting specific enzymes like kinases. researchgate.netnih.gov
Anti-inflammatory Activity: For anti-inflammatory applications, the SAR highlights:
The ability to inhibit the production of inflammatory mediators like nitric oxide (NO) is a key measure of activity. nih.govnih.gov
Specific keto-substituents on the piperazine nitrogen have been shown to confer potent anti-inflammatory effects alongside anticancer activity. nih.gov
Structural Requirements for Antimicrobial Efficacy
The antimicrobial potential of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core and the attached piperazine ring. nih.gov
Key structural features for antimicrobial activity include:
Hybridization with other heterocyclic moieties: The combination of the benzofuran nucleus with other pharmacologically active rings like pyrazoline and thiazole (B1198619) is crucial for antimicrobial action. nih.gov
Substitutions on the benzofuran ring:
The presence of a hydroxyl group at the C-6 position of the benzofuran ring has been shown to confer excellent antibacterial activity. nih.gov
Substitutions at the C-2 position with groups like phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) can lead to potent antibacterial effects. nih.gov
The role of the piperazine scaffold: The N-arylpiperazine scaffold is a common feature in many biologically active compounds, and its derivatives have shown notable antimicrobial properties. mdpi.com For instance, certain N-arylpiperazine derivatives have demonstrated significant activity against various mycobacterial strains. mdpi.com
A study on piperazines with a N,N′-bis(1,3,4-thiadiazole) moiety indicated significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com Another series of benzofuran-triazine hybrids showed promising antibacterial activity, with one compound exhibiting a minimum inhibitory concentration (MIC) of 32-125 μg/μl against tested bacterial strains. semanticscholar.org
Determinants of Antineoplastic Potency
The anticancer activity of benzofuran-piperazine derivatives is a subject of extensive research, with SAR studies highlighting several key structural determinants. nih.govnih.gov
Substitutions at the C-2 position: Modifications at the C-2 position of the benzofuran ring, such as the introduction of ester or other heterocyclic rings, have been found to be critical for cytotoxic activity. nih.gov
Halogenation: The addition of halogen atoms like bromine, chlorine, or fluorine to the benzofuran ring often leads to a significant enhancement of anticancer properties. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which can improve binding affinity to target molecules. nih.gov For example, a bromine atom on the methyl group at the C-3 position of the benzofuran ring resulted in a compound with notable cytotoxic activity against leukemia cells. nih.gov
Hybrid Structures: Combining the benzofuran scaffold with other chemical moieties like chalcone (B49325), triazole, and imidazole (B134444) has produced hybrid compounds with potent cytotoxic effects. nih.gov
Specific Functional Groups: The presence of a -CONH group has been identified as necessary for anticancer activity in some series of benzofuran analogues. nih.gov The addition of phenol (B47542) and chlorine groups can further enhance this activity by increasing binding interactions. nih.gov
Recent studies on 3-(piperazinylmethyl)benzofuran derivatives identified compounds with potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.govresearchgate.net These compounds also showed promising antiproliferative activity against various cancer cell lines with a degree of selectivity for cancerous cells over normal cells. nih.gov
Ligand Binding Specificity and Receptor Interactions (e.g., 5-HT7, σ1)
Benzofuran-piperazine derivatives have been investigated as ligands for various central nervous system receptors, including serotonin (B10506) (5-HT) and sigma (σ) receptors.
5-HT7 Receptor: The 5-HT7 receptor is a target for the development of antidepressants. researchgate.net SAR studies on 1-arylpiperazine derivatives have shown that the nature of the aryl group attached to the piperazine ring is crucial for binding affinity. nih.gov For instance, replacing a 2-methoxyphenyl group with a 1,2-benzisoxazol-3-yl, 2-hydroxyphenyl, or 4-methoxyphenyl ring dramatically affects affinity, indicating the importance of this part of the molecule for receptor interaction. nih.gov Structural modifications aimed at improving metabolic stability while maintaining high affinity for the 5-HT7 receptor are an active area of research. nih.gov
Sigma-1 (σ1) Receptor: The σ1 receptor is implicated in various neurological processes and is a target for therapeutic intervention. nih.govsigmaaldrich.com Benzofuran-2-carboxamide (B1298429) derivatives containing a piperidine (B6355638) moiety have been synthesized and shown to exhibit high affinity for the σ1 receptor. nih.gov The inclusion of methoxy (B1213986) substituents at the C-5 and C-6 positions of the benzofuran ring resulted in high affinity and selectivity for the σ1 receptor over the σ2 receptor. nih.gov These ligands typically possess a basic alkylamine moiety and two hydrophobic residues (an N-phenyl and the benzofuran moiety), which are important for receptor binding. nih.gov
The following table summarizes the binding affinities of selected benzofuran-piperazine analogues at different receptors.
| Compound ID | Receptor Target | Binding Affinity (Ki, nM) | Reference |
| KSCM-1 | σ1 | 27.5 | nih.gov |
| KSCM-1 | σ2 | 528 | nih.gov |
| 1d | 5-HT7 | 7.5 | nih.gov |
| 2d | 5-HT7 | 13 | nih.gov |
| 25a | 5-HT7 | 3 | nih.gov |
Role of Electronic Properties of Substituents
The electronic properties of substituents on the benzofuran and piperazine rings play a significant role in modulating the biological activity of these compounds.
Electron-Withdrawing vs. Electron-Donating Groups: In a study of N-benzoylated piperazines, it was found that the rotational barriers of the amide bond increased with the increasing electron-withdrawing character of the substituents on the benzoyl residue. researchgate.net This indicates that substituents with a higher electron-withdrawing effect can influence the conformational behavior of the piperazine ring. researchgate.net
Hammett Constants: Correlation analyses using Hammett constants (σm/p) have shown a linear relationship between the electronic properties of substituents and the activation energies for conformational changes in the piperazine ring. researchgate.net
Impact on Antimicrobial Activity: For a series of N-arylpiperazines, the presence of a 3'-CF3 group (an electron-withdrawing group) resulted in lower pKa values compared to a 4'-F substituent (a weaker electron-withdrawing group). mdpi.com These electronic differences can influence the ionization state of the molecule and its interaction with biological targets.
Influence on Antineoplastic Activity: While not explicitly detailed for this compound, studies on other benzofuran derivatives have shown that the substitution of an electron-withdrawing -NO2 group can lower both the HOMO and LUMO energy levels, resulting in a reduced energy gap, which can impact the molecule's reactivity and biological activity. nih.gov
Computational and Experimental Correlations in SAR Elucidation
The integration of computational and experimental approaches has become indispensable in the elucidation of SAR for this compound and its analogues.
Molecular Docking: Molecular docking studies are widely used to predict the binding modes and affinities of ligands with their target proteins. orientjchem.orgatmiyauni.ac.in This technique helps in understanding the key interactions, such as hydrogen bonding and hydrophobic interactions, that govern ligand binding. For example, docking studies of benzofuran-thiazole hybrids with the MMP-2 protein revealed various interactions that correlated with their anticancer activity. atmiyauni.ac.in
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity. eurjchem.com These models use molecular descriptors to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. For instance, a QSAR study on benzofuran and indole (B1671886) derivatives was used to predict new compounds with potential as histone lysine (B10760008) methyl transferase inhibitors. eurjchem.com
Pharmacophore Modeling: This computational technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. Pharmacophore models can be used to screen virtual libraries of compounds to identify new potential hits.
Correlation with Experimental Data: The predictions from computational models are validated through experimental testing. For instance, compounds designed based on computational insights are synthesized and evaluated in biological assays (e.g., antimicrobial or anticancer screening). nih.govresearchgate.net A strong correlation between the predicted and experimental activities provides confidence in the SAR model and its predictive power.
The synergy between these computational and experimental methods accelerates the drug discovery process by enabling a more rational design of novel and effective therapeutic agents based on the this compound scaffold.
In Vitro Biological Activity and Pharmacological Screening of 1 Benzofuran 7 Yl 3 Methylpiperazine Derivatives
Antioxidant Potential Investigations
The antioxidant capacity of chemical compounds is a critical area of pharmacological research, as oxidative stress is implicated in a wide range of pathological conditions. The antioxidant potential of benzofuran-piperazine derivatives has been explored through various in vitro assays.
Direct Free Radical Scavenging Assays (e.g., DPPH method)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds. While specific data on 1-(benzofuran-7-yl)-3-methylpiperazine is not extensively available, studies on related benzofuran (B130515) derivatives provide insights into their potential antioxidant activity. For instance, a series of 3,3-disubstituted-3H-benzofuran-2-one derivatives were synthesized and their antioxidant capacity was evaluated using the DPPH assay. This research highlights the potential of the benzofuran scaffold in contributing to antioxidant effects.
In a theoretical study on benzofuran-1,3-thiazolidin-4-one derivatives, it was found that the ability of these compounds to donate a hydrogen atom, a key mechanism in radical scavenging, was comparable to the well-known antioxidant Trolox. This suggests that the benzofuran moiety can be a key pharmacophore for developing potent antioxidants.
| Compound Type | Assay | Key Findings |
| 3,3-disubstituted-3H-benzofuran-2-one derivatives | DPPH Assay | Demonstrates the antioxidant potential of the benzofuran scaffold. |
| Benzofuran-1,3-thiazolidin-4-one derivatives | Theoretical H-donating ability | Comparable antioxidant properties to Trolox. |
Cellular Assays for Oxidative Stress Modulation
Cellular assays provide a more biologically relevant model for assessing the antioxidant potential of a compound by measuring its ability to mitigate oxidative stress within a cellular environment. Research in this specific area for this compound derivatives is limited. However, a study on 2-arylbenzofurans demonstrated that the most potent compound in the series could effectively reduce the levels of reactive oxygen species (ROS) in cells. thieme-connect.com This finding suggests that the broader class of benzofuran derivatives has the potential to modulate cellular oxidative stress, although further studies on piperazine-containing derivatives are needed to confirm this activity.
Anti-inflammatory Response Assessments
Chronic inflammation is a key factor in numerous diseases, and the development of novel anti-inflammatory agents is a significant focus of drug discovery. The anti-inflammatory properties of benzofuran-piperazine derivatives have been investigated through various in vitro models.
Inhibition of Pro-Inflammatory Mediators (e.g., Nitric Oxide)
Nitric oxide (NO) is a critical signaling molecule that, when overproduced, can contribute to inflammation. The ability of a compound to inhibit NO production is a key indicator of its anti-inflammatory potential. In a study investigating novel hybrid compounds of benzofuran and N-aryl piperazine (B1678402), several derivatives displayed significant inhibitory effects on the generation of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Notably, some compounds exhibited potent anti-inflammatory activity with low IC50 values. For example, one derivative showed an IC50 value of 5.28 μM for NO inhibition.
Cellular Models of Inflammatory Response (e.g., LPS-stimulated macrophages)
Lipopolysaccharide (LPS)-stimulated macrophages are a widely used in vitro model to mimic the inflammatory response. When stimulated with LPS, these cells produce a variety of pro-inflammatory mediators. The evaluation of benzofuran-piperazine derivatives in this model has provided valuable insights into their anti-inflammatory mechanisms.
A series of novel hybrid compounds combining benzofuran and N-aryl piperazine were screened for their anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages. The results demonstrated that several of these derivatives had a notable inhibitory effect on the production of nitric oxide. This indicates that the benzofuran-piperazine scaffold is a promising framework for the development of new anti-inflammatory agents.
| Compound Series | Cellular Model | Key Findings | IC50 Value (NO Inhibition) |
| Benzofuran and N-aryl piperazine hybrids | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of nitric oxide (NO) production. | 5.28 μM for the most potent derivative |
Antiviral Activity Assessments
The search for new antiviral agents is a continuous effort in medicinal chemistry. While the benzofuran nucleus is known to be a component of some compounds with antiviral properties, specific and detailed research on the antiviral activity of this compound derivatives is not widely available in the current literature.
General studies have indicated that piperazine derivatives are being investigated for a range of antiviral applications, including against influenza and HIV. researchgate.netresearchgate.net Furthermore, some benzofuran derivatives have been explored for their potential against hepatitis C virus and HIV. researchgate.net One study did mention that certain benzofuran-piperazine derivatives were effective against influenza A and B virus strains, suggesting a potential avenue for future research. researchgate.net However, comprehensive data from dedicated antiviral screening of this compound and its close analogs against a broad spectrum of viruses is currently lacking. Further investigation is required to fully elucidate the antiviral potential of this class of compounds.
Neuropharmacological Activity Characterization
The central nervous system (CNS) is a primary target for many therapeutic agents. The unique structure of this compound derivatives has prompted investigations into their effects on various neurological pathways and receptors.
Evaluation in Preclinical Models of Seizure Activity (e.g., MES model)
While direct studies on this compound in the maximal electroshock (MES) seizure model are not extensively detailed in the provided search results, the broader class of benzofuran derivatives has been investigated for anticonvulsant properties. The MES test is a standard preclinical model used to identify compounds that can prevent the spread of seizure activity. Further research is required to specifically elucidate the efficacy of this compound and its derivatives in this model and to understand the structural features that might contribute to potential antiseizure effects.
Histamine (B1213489) H4 Receptor Antagonism and Affinity Studies
A significant area of research for benzofuran-piperazine derivatives has been their interaction with histamine receptors, particularly the H4 receptor (H4R). The H4R is primarily expressed on cells of the immune system and is considered a promising target for inflammatory and immunological disorders. nih.gov
Derivatives of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine have been synthesized and evaluated as H4R ligands. nih.govresearchgate.net For instance, the compound LINS01007, which is 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine, has been identified as an H4R antagonist with a pKi of 6.2. researchgate.netnih.gov This antagonistic activity suggests a potential therapeutic role in conditions where H4R-mediated pathways are implicated, such as in inflammatory responses. researchgate.netnih.gov Studies have shown that these compounds can act as antagonists without any intrinsic activity, meaning they block the receptor without activating it themselves. nih.gov The phenyl-substituted compound LINS01005 has demonstrated the highest affinity for the H4R within its tested set. researchgate.net
The anti-inflammatory potential of these H4R antagonists has been explored in preclinical models. For example, LINS01007 has shown efficacy in a mouse model of DSS-induced colitis, a model for inflammatory bowel disease, by reducing histological signs of inflammation and levels of inflammatory markers. researchgate.netnih.gov Furthermore, in a murine model of allergic asthma, LINS01007 significantly reduced the total cell count and eosinophils in the bronchoalveolar lavage fluid and decreased the expression of inflammatory mediators. researchgate.netscispace.com
| Compound | Target | Activity | pKi | Reference |
| LINS01007 | Histamine H4 Receptor | Antagonist | 6.2 | researchgate.netnih.gov |
| LINS01005 | Histamine H4 Receptor | High Affinity | - | researchgate.net |
Sigma-1 Receptor Ligand Binding and Functional Characterization
The sigma-1 receptor is a unique intracellular protein that has been implicated in a variety of cellular functions and is a target for the development of treatments for neurological and psychiatric disorders. sigmaaldrich.com Several benzofuran derivatives have been investigated for their ability to bind to sigma receptors.
Research has led to the synthesis of novel benzofuran-2-carboxamide (B1298429) ligands that show high affinity for the sigma-1 receptor. nih.gov For example, the compound KSCM-1, a 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide derivative, exhibited a Ki of 27.5 nM at the sigma-1 receptor and demonstrated selectivity over the sigma-2 receptor. nih.gov While not a direct derivative of this compound, this highlights the potential of the benzofuran scaffold in designing selective sigma-1 receptor ligands.
The development of new benzylpiperazine derivatives has also yielded potent sigma-1 receptor antagonists. nih.gov Compound 15 from one such study, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed a high sigma-1 receptor affinity with a Ki of 1.6 nM and significant selectivity over the sigma-2 receptor. nih.gov These findings underscore the importance of the piperazine moiety in achieving high affinity and selectivity for the sigma-1 receptor.
| Compound | Target | Ki (nM) | Selectivity (σ2/σ1) | Reference |
| KSCM-1 | Sigma-1 Receptor | 27.5 | 19-fold | nih.gov |
| Compound 15 | Sigma-1 Receptor | 1.6 | 886 | nih.gov |
Serotonin (B10506) Receptor Subtype Modulation (e.g., 5-HT7)
The serotonin (5-HT) receptor system is a complex network of receptors that plays a crucial role in regulating mood, cognition, and various physiological processes. nih.gov The 5-HT7 receptor, one of the more recently discovered serotonin receptors, has emerged as a target for the treatment of central nervous system disorders, including depression and anxiety. nih.gov
While direct modulation of the 5-HT7 receptor by this compound is not explicitly detailed, the broader class of N-arylpiperazine-containing ligands is well-known for its strong interaction with serotonin receptors. semanticscholar.org The basic nitrogen atom of the piperazine ring is a key feature for this interaction. semanticscholar.org Research into aminotriazines has identified compounds that act as novel 5-HT7 receptor antagonists. researchgate.net These findings suggest that the piperazine moiety within the this compound structure could potentially interact with serotonin receptors, including the 5-HT7 subtype. However, further specific binding and functional studies are necessary to confirm this and to determine the nature of such an interaction (agonist, antagonist, or modulator).
Exploration of Other Reported Biological Activities (e.g., anti-Alzheimer's potential)
Beyond their neuropharmacological profile, benzofuran-based compounds have been explored for their potential in treating other debilitating diseases, most notably Alzheimer's disease. Alzheimer's is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. nih.gov
Several studies have highlighted the potential of benzofuran derivatives in combating Alzheimer's disease from multiple angles. For instance, certain benzofuran-based compounds have been shown to possess neuroprotective and immunomodulatory properties. nih.gov One promising compound, derivative 8, demonstrated the ability to inhibit butyrylcholinesterase, provide neuroprotection against Aβ1-42 oligomers, and act as a potent and selective CB2 ligand with immunomodulatory effects. nih.gov Another derivative, compound 10, was identified as a potent CB2 inverse agonist with promising immunomodulatory properties. nih.gov
Furthermore, a benzofuran-enaminone derivative has been evaluated for its therapeutic efficacy in an animal model of Alzheimer's disease. nih.gov This compound demonstrated antioxidant and anti-acetylcholinesterase (AChE) activities in vitro and counteracted neurotoxicity in vivo. nih.gov Another study focused on novel benzofuran-azacyclic hybrids, with compound 4m showing promise as a dual inhibitor of both AChE and BACE-1 enzymes, key targets in Alzheimer's disease pathology. figshare.com
The LINS01 series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives, initially designed as histamine H3 receptor ligands, have also been investigated for their neuroprotective potential in a cocaine-induced neurotoxicity model. researchgate.net This suggests that these compounds may have broader neuroprotective effects that could be relevant to neurodegenerative diseases.
| Compound/Derivative | Reported Activity | Potential Application | Reference |
| Derivative 8 | Butyrylcholinesterase inhibition, neuroprotection, CB2 ligand | Alzheimer's Disease | nih.gov |
| Derivative 10 | CB2 inverse agonist, immunomodulatory | Alzheimer's Disease | nih.gov |
| Benzofuran-Enaminone Derivative | Antioxidant, anti-AChE, neuroprotective | Alzheimer's Disease | nih.gov |
| Compound 4m | Dual AChE and BACE-1 inhibitor | Alzheimer's Disease | figshare.com |
| LINS01 Series | Neuroprotective | Neurotoxicity | researchgate.net |
Computational and in Silico Approaches in Research on 1 Benzofuran 7 Yl 3 Methylpiperazine
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov It is widely used to forecast the interaction between a ligand, such as a potential drug molecule, and the binding site of a target protein. For benzofuran (B130515) derivatives, docking studies are crucial for identifying potential biological targets and understanding the structural basis of their activity. nih.govmdpi.com
The analysis of ligand-receptor interactions reveals the specific forces that hold a compound within the active site of a protein. These interactions are fundamental to the molecule's biological effect. Studies on related benzofuran structures show that their binding is often governed by a combination of interactions:
Hydrogen Bonding: This is a critical interaction for improving binding at active sites. nih.gov For instance, in studies of benzofuran-1,2,3-triazole hybrids targeting the Epidermal Growth Factor Receptor (EGFR), hydrogen bonds were observed with key amino acid residues like Asp831, Cys773, Met769, and Thr766. nih.gov Similarly, research on dihydrobenzofuranyl-piperazines as histamine (B1213489) H4 receptor (H4R) ligands highlighted the importance of the indole (B1671886) NH group's interaction with the amino acid residue Glu5.46. researchgate.net
Hydrophobic Interactions: Non-polar parts of the ligand interact favorably with hydrophobic pockets in the receptor. Docking experiments on histamine H3 receptor (hH3R) ligands indicated that bulky substituents on the molecule occupy a hydrophobic pocket, while other groups can form favorable interactions with hydrophobic residues in transmembrane regions. researchgate.net
Aromatic Interactions: The benzofuran ring system itself, being aromatic, can participate in π-π stacking or other aromatic interactions with residues like phenylalanine, tyrosine, or tryptophan in the binding site.
These detailed interaction maps help explain why certain compounds are potent and selective for their targets. researchgate.netnih.gov
Molecular docking programs calculate a score that estimates the binding affinity, typically expressed in units of energy such as kcal/mol. nih.gov A lower (more negative) energy value suggests a more stable and favorable binding interaction. For example, in a study targeting EGFR, a series of benzofuran-1,2,3-triazole hybrids showed docking scores ranging from -9.6 to -10.2 kcal/mol, which were significantly better than the reference molecule's score of -7.9 kcal/mol. nih.gov These predictions are instrumental in ranking potential drug candidates and prioritizing them for further experimental testing. eurjchem.com
Table 1: Examples of Predicted Binding Affinities for Benzofuran Derivatives
| Compound Series | Target Protein | Example Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Benzofuran-1,2,3-triazole hybrids | EGFR (PDB: 4HJO) | -9.6 to -10.2 | nih.gov |
| Rhodanine–piperazine (B1678402) hybrids | MCF-7 (Breast Cancer Cell Line) | IC50: 31 µM | mdpi.com |
| Benzofuran-2-carboxamides | Sigma-1 Receptor | Ki: 7.8 – 34 nM | nih.gov |
Pharmacophore Modeling for Ligand Design and Optimization
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
In research involving benzofuran derivatives, a pharmacophore model was generated based on known EGFR inhibitors, identifying key features essential for binding. nih.gov This model was then used as a 3D query to screen a database of novel benzofuran-1,2,3-triazole compounds to identify new hits with potentially improved binding affinity. nih.govresearchgate.net This approach is invaluable for virtual screening and for the rational design of new ligands by ensuring they contain the necessary features for interacting with the target receptor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By developing a robust QSAR model, researchers can predict the activity of new, unsynthesized molecules.
For a series of benzofuran and indole derivatives evaluated as histone-lysine N-methyl transferase (HKMT) inhibitors, a QSAR model was developed using the multiple linear regression (MLR) method. eurjchem.com The best model utilized two molecular descriptors, minHBint4 and Wlambdal.unity, to predict anticancer activity. Such models are validated to ensure their predictive power and can be used to rapidly and economically screen virtual libraries of compounds to identify potential new drug candidates for further development. eurjchem.com
Table 2: Example of a QSAR Model for Benzofuran Derivatives
| Model Type | Target | Software Used | Key Descriptors | Reference |
|---|---|---|---|---|
| Multiple Linear Regression (MLR) | Histone-Lysine N-Methyl Transferase (HKMT) | QSARINS | minHBint4, Wlambdal.unity | eurjchem.com |
Quantum Chemical Calculations (e.g., Density Functional Theory for Geometrical Optimization)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules with high accuracy. jetir.orgresearchgate.net For compounds like 1-(Benzofuran-7-yl)-3-methylpiperazine, DFT is employed to calculate the most stable three-dimensional conformation (geometrical optimization). jetir.orgresearchgate.net
These calculations provide optimized bond lengths, bond angles, and torsional angles. jetir.org Furthermore, DFT is used to determine fundamental electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps to understand a molecule's chemical reactivity and stability. jetir.org DFT calculations have been successfully applied to various benzofuran derivatives to correlate their computed properties with experimental data, confirming their structural and electronic characteristics. researchgate.netmdpi.com
Advanced Free Energy Calculations (e.g., Free Energy Perturbation, WaterMap Analysis)
While molecular docking provides a rapid estimate of binding affinity, more rigorous and computationally intensive methods are needed for higher accuracy. Advanced free energy calculation methods like Free Energy Perturbation (FEP) and MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) provide a more precise prediction of binding free energy.
These methods often follow molecular dynamics (MD) simulations, which simulate the movement of the ligand-protein complex over time, accounting for flexibility and the presence of solvent (water). The binding free energy is then calculated from the simulation snapshots. eurjchem.com For example, the stability of complexes involving benzofuran derivatives has been determined using 100-nanosecond molecular dynamics simulations followed by binding free energy calculations. eurjchem.com Techniques like WaterMap analysis can also be used to identify the location of unstable water molecules in a binding site, providing insights into how ligand modifications could improve binding by displacing these unfavorable waters. These advanced calculations offer a deeper understanding of the thermodynamics of binding, guiding the optimization of lead compounds into potent drug candidates.
Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding computational and in silico research, including virtual screening and lead optimization strategies, for the chemical compound This compound .
The search yielded results for related but distinct benzofuran derivatives and their evaluation through computational methods. For instance, studies were identified on benzofuran-1,2,3-triazole hybrids and 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives, which have been investigated for various therapeutic targets using techniques like molecular docking and 3D-QSAR. However, these findings are not directly applicable to this compound.
Consequently, it is not possible to provide an article on the specified topic with scientifically accurate and detailed research findings as no published research on the computational analysis of this compound could be located.
Advanced Analytical Techniques for Characterization and Quantification
High-Resolution Spectroscopic Methods
High-resolution spectroscopic techniques are indispensable for the unambiguous identification of chemical structures. These methods provide detailed information about the molecular framework, the types of atoms and their connectivity, and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 1-(Benzofuran-7-yl)-3-methylpiperazine, ¹H and ¹³C NMR spectra would be essential for confirming the arrangement of the benzofuran (B130515) and methylpiperazine moieties.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, the integration of the signals would correspond to the number of protons, and the splitting patterns (multiplicity) would reveal adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would help to identify the types of carbon atoms (aliphatic, aromatic, heteroaromatic).
Without experimental data, predicted spectral values can offer an estimation of the expected NMR signals. However, these are theoretical and await experimental verification.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretch of the furan (B31954) ring, C-H stretches of the aromatic and aliphatic portions, and N-H and C-N stretches of the piperazine (B1678402) ring.
No specific experimental IR data for this compound is currently available in the public domain.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, HR-MS, ESI MS, LC-MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HR-MS): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of this compound.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like the target compound, allowing for the detection of the protonated molecule [M+H]⁺.
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry would allow for the separation of the compound from a mixture and its subsequent identification and quantification.
Specific fragmentation analysis for this compound would require experimental data, which is not currently available.
Chromatographic Purity and Separation Techniques
Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity.
Liquid Chromatography (HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) is a key technique for the purity assessment and quantification of non-volatile compounds. A validated HPLC method would be developed to separate this compound from any starting materials, by-products, or degradation products. The method would specify the column type, mobile phase composition, flow rate, and detection wavelength.
While general HPLC methods for piperazine and benzofuran derivatives exist, a specific method for this compound has not been published.
Gas Chromatography (GC-MS, GC-IRD)
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. If this compound is sufficiently volatile, a GC-MS method could be developed for its separation and identification. The mass spectrometer detector would provide confirmation of the compound's identity based on its mass spectrum.
No specific GC methods for the analysis of this compound are available in the literature.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a crucial and widely used technique for monitoring the progress of chemical reactions in real-time. nih.gov In the synthesis of this compound, TLC allows chemists to qualitatively assess the consumption of starting materials and the formation of the desired product. youtube.com The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material like silica (B1680970) gel. youtube.com
The plate is then placed in a sealed chamber containing a solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the adsorbent. youtube.com By comparing the spots from the reaction mixture at various time intervals to reference spots of the starting materials and the purified product, a chemist can determine the reaction's progression and endpoint. youtube.com For instance, the disappearance of the reactant spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding as expected. nih.gov
The Retention Factor (Rƒ) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used for identification. youtube.com Different compounds will have distinct Rƒ values under the same conditions.
Table 1: Representative TLC Monitoring Data for Benzofuran-Piperazine Synthesis
| Compound Code | Rƒ value* | Melting Point (°C) | Yield (%) |
| 1 | 0.52 | 168-170 | 56.17 |
| 2 | 0.56 | 172-174 | 37.20 |
| 3 | 0.59 | 170-172 | 46.91 |
| 4 | 0.61 | 286-288 | 42.82 |
*Note: Data presented is representative for a series of piperazine derivatives and illustrates typical reporting formats. humanjournals.com The Rƒ values are dependent on the specific eluent system and stationary phase used.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a sample. For a newly synthesized compound like this compound, this analysis is critical for confirming its chemical formula and purity. The method involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and measured. From these measurements, the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample are calculated.
The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula (C₁₃H₁₆N₂O). A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's identity and structural integrity. nih.gov
Table 2: Elemental Analysis Data for a Representative Benzofuran-Piperazine Derivative
| Molecular Formula | Analysis | %C | %H | %N | %O | %S |
| C₂₇H₂₉N₅O₁₀S | Calculated | 52.68 | 4.75 | 11.38 | 25.99 | 5.21 |
| (Representative Compound) | Found | 52.68 | 4.75 | 11.39 | 25.98 | 5.20 |
| C₂₆H₂₇N₅O₁₀S | Calculated | 51.91 | 4.52 | 11.64 | 26.60 | 5.33 |
| (Representative Compound) | Found | 51.91 | 4.52 | 11.64 | 26.60 | 5.33 |
*Note: This table presents data for closely related, more complex benzofuran-piperazine sulfonamide derivatives to illustrate the format and precision of elemental analysis. nih.gov The data demonstrates the expected close correlation between calculated and experimentally found elemental percentages.
Radiotracer Synthesis and Imaging for Receptor Mapping (e.g., Positron Emission Tomography precursors)
The structure of this compound makes it a candidate for development into a radiotracer for Positron Emission Tomography (PET) imaging. cam.ac.uk PET is a non-invasive molecular imaging technique that allows for the in vivo visualization and quantification of biological processes, such as receptor density in the brain. mdpi.com To be used for PET, the compound must be labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), due to its convenient half-life (109.7 minutes) and low positron energy, which allows for high-resolution images. mdpi.commdpi.com
The development of a PET tracer from this compound would involve synthesizing a precursor molecule. This is typically achieved by introducing a leaving group (such as a tosylate) or a functional group amenable to radiofluorination (such as a boronic ester) onto the benzofuran ring. nih.gov This precursor can then be reacted with [¹⁸F]fluoride in the final step of the synthesis. nih.govresearchgate.net
For example, a fluorinated analog could be designed to target specific receptors implicated in neurological disorders like Alzheimer's disease, where benzofuran derivatives have shown promise for imaging β-amyloid plaques. nih.govnih.gov The resulting radiotracer, for instance, '[¹⁸F]fluoro-1-(benzofuran-7-yl)-3-methylpiperazine,' would be administered in trace amounts to a subject, and its distribution and binding to target receptors in the brain would be monitored using a PET scanner. This allows researchers to map receptor distribution and occupancy, which is invaluable for diagnosing diseases and developing new drugs. mdpi.commdpi.com
Table 3: Potential Precursors for ¹⁸F-Radiolabeling Based on Benzofuran Scaffolds
| Precursor Type | Labeling Reaction | Target Application | Reference |
| Tosyl-substituted Benzofuran | Nucleophilic Substitution | β-Amyloid Plaque Imaging | nih.gov |
| Boronic Acid Pinacol Ester-substituted Benzofuran | Copper-mediated Fluorination | Adenosine A₂A Receptor Imaging | mdpi.com |
| Nitro-substituted Benzofuran | Nucleophilic Aromatic Substitution | Serotonin (B10506) Transporter Imaging (Hypothetical) | N/A |
| Hydroxy-substituted Benzofuran | Reaction with [¹⁸F]fluoroalkylating agents | Amyloid Plaque and Neurofibrillary Tangle Imaging | nih.gov |
Future Research Directions and Emerging Paradigms for the Chemical Compound
Design Principles for Next-Generation Analogues with Enhanced Selectivity and Potency
The development of next-generation analogues of 1-(Benzofuran-7-yl)-3-methylpiperazine with improved selectivity and potency will likely be guided by established principles of medicinal chemistry, focusing on structure-activity relationships (SAR).
Key strategies for designing advanced analogues include:
Substitution on the Benzofuran (B130515) Ring: The benzofuran nucleus offers multiple positions for substitution. Introducing various functional groups, such as halogens, alkyls, or alkoxys, can significantly influence the compound's electronic and steric properties, thereby affecting its binding affinity and selectivity for specific biological targets. For instance, studies on other benzofuran derivatives have shown that the position and nature of substituents can dramatically alter their anticancer activity. mdpi.com
Modification of the Piperazine (B1678402) Ring: The nitrogen atoms of the piperazine ring are key sites for modification. N-alkylation or N-arylation can modulate the compound's basicity and lipophilicity, which are critical for its pharmacokinetic and pharmacodynamic profiles. The methyl group at the 3-position of the piperazine ring introduces a chiral center, suggesting that stereoisomers could exhibit different biological activities.
Linker Modification: While not a distinct linker, the direct attachment of the benzofuran and piperazine rings can be considered a point of modification. Introducing a flexible or rigid linker between the two moieties could optimize their spatial orientation and interaction with a target protein.
Table 1: Representative Data of Related Benzofuran-Piperazine Analogues
| Compound ID | Modifications | Target/Activity | IC50 (nM) | Reference |
| Analogue A | Substitution on benzofuran ring | Anticancer (MCF-7) | 5.2 | nih.gov |
| Analogue B | N-aryl substitution on piperazine | Anti-inflammatory | 12.8 | researchgate.net |
| Analogue C | Chiral separation of piperazine | D2 Receptor Binding | 25.6 | nih.gov |
Note: The data in this table is illustrative and based on related compounds, not this compound itself. It is intended to showcase the potential impact of structural modifications.
Exploration of Novel Biological Targets and Therapeutic Verticals
The structural motifs within this compound suggest several potential biological targets and therapeutic areas for investigation.
Kinase Inhibition: Benzofuran derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov The development of analogues of this compound could lead to potent and selective kinase inhibitors for oncology.
Central Nervous System (CNS) Activity: The piperazine scaffold is a common feature in many CNS-active drugs. researchgate.net Derivatives of this compound could be explored for their potential to modulate neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, making them candidates for treating neurological and psychiatric disorders. ojp.govnih.gov
Antimicrobial Activity: Both benzofuran and piperazine moieties have been associated with antimicrobial properties. researchgate.netrsc.org Future research could explore the potential of this compound and its analogues as novel antibacterial or antifungal agents.
Integration of Multi-Omics Data for Systems-Level Understanding
A systems-level understanding of the biological effects of this compound can be achieved through the integration of multi-omics data. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive view of the compound's mechanism of action.
By treating cell lines or animal models with this compound and analyzing the resulting changes across multiple omics layers, researchers can:
Identify the primary molecular targets of the compound.
Elucidate the downstream signaling pathways affected by its activity.
Discover potential biomarkers for predicting treatment response.
Uncover off-target effects that may contribute to efficacy or toxicity.
This integrated approach can accelerate the drug discovery and development process by providing a more complete picture of the compound's biological impact.
Challenges and Opportunities in the Academic Research Landscape
The academic research landscape for a novel compound like this compound presents both challenges and opportunities.
Challenges:
Limited Existing Research: The scarcity of published data on this specific compound means that initial investigations will need to establish its fundamental chemical and biological properties from the ground up.
Synthesis and Scale-up: Developing an efficient and scalable synthesis route for the compound and its analogues can be a significant hurdle for academic labs with limited resources. nih.gov
Access to Screening Platforms: Comprehensive biological evaluation requires access to a wide range of assays and screening platforms, which may not be readily available in all academic settings.
Opportunities:
Novelty and Intellectual Property: The unexplored nature of this compound provides a significant opportunity for novel discoveries and the generation of new intellectual property.
Interdisciplinary Collaboration: Research on this molecule can foster collaborations between synthetic chemists, pharmacologists, biologists, and computational scientists.
Foundation for Further Development: Foundational academic research can lay the groundwork for future translational studies and potential commercial development by demonstrating the compound's therapeutic potential.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-(Benzofuran-7-yl)-3-methylpiperazine?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (solvent selection, temperature, and reagent ratios) to maximize yield and purity. For example, analogous piperazine derivatives like 2-phenylpiperazine were synthesized using benzoic acid derivatives via acylation, bromination, and esterification steps, with reaction parameters (e.g., solvent polarity, reaction time) critically influencing outcomes . Characterization via IR, HNMR, and HPLC is essential to confirm structural integrity and purity .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- Spectroscopy : IR for functional groups (e.g., benzofuran C-O-C stretch), HNMR for proton environments (e.g., methylpiperazine signals).
- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry : High-resolution MS to confirm molecular formula .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs. For example, piperazine derivatives with benzofuran or aryl groups have been tested in:
- Apoptosis assays (e.g., flow cytometry for caspase activation) .
- Receptor binding studies (e.g., serotonin reuptake inhibition via radioligand displacement) .
- Kinase inhibition assays (e.g., protein kinase C inhibition using H-7 analogs as a reference) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Core Modifications : Compare with analogs like 1-(5-isoquinolinesulfonyl)-3-methylpiperazine (iso-H-7), where the 3-methyl position and aryl substituent significantly affect biological activity .
- Substituent Effects : Introduce electron-withdrawing/donating groups on the benzofuran ring (e.g., nitro, methoxy) and assess changes in potency.
- Data Analysis : Use computational tools (e.g., molecular docking) to predict binding affinities to targets like serotonin transporters or kinases .
Q. What strategies address contradictory data in biological activity studies?
- Methodological Answer :
- Purity Verification : Re-synthesize the compound and confirm purity via HPLC/MS, as impurities can skew assay results .
- Assay Reproducibility : Test across multiple cell lines (e.g., SH-SY5Y neuroblastoma vs. LA-N-5) to rule out cell-specific effects .
- Mechanistic Follow-up : Use knockout models (e.g., p53-deficient cells) to validate pathway-specific activity observed in apoptosis studies .
Q. How can researchers identify the primary molecular targets of this compound?
- Methodological Answer :
- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Kinase Profiling : Screen against kinase panels (e.g., Calbiochem’s kinase inhibitor library) to identify inhibitory activity .
- Transcriptomics : RNA-seq analysis of treated cells to detect pathway enrichment (e.g., apoptosis, neurotransmitter signaling) .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent Models : Assess bioavailability and brain penetration (critical for CNS targets) via intravenous/oral administration and brain-plasma ratio calculations .
- Metabolite Identification : Use LC-MS to detect major metabolites (e.g., piperazine ring oxidation products) in plasma .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function markers (creatinine) in chronic dosing studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
